5-AcTMF
Description
5-Acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) is an acetylated derivative of the polymethoxyflavone tangeretin, a citrus-derived flavonoid with established anticancer properties. This compound was developed to enhance the bioavailability and therapeutic efficacy of tangeretin, which suffers from poor solubility and rapid metabolism . Structurally, this compound features an acetyl group at the 5-hydroxy position of tangeretin, a modification that improves its pharmacokinetic profile and blood-brain barrier (BBB) penetration, making it particularly relevant for treating brain tumors like glioblastoma (GBM) .
Properties
CAS No. |
1620970-95-7 |
|---|---|
Molecular Formula |
C21H20O8 |
Molecular Weight |
400.38 |
IUPAC Name |
6,7,8-trimethoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-5-yl acetate |
InChI |
InChI=1S/C21H20O8/c1-11(22)28-17-16-14(23)10-15(12-6-8-13(24-2)9-7-12)29-18(16)20(26-4)21(27-5)19(17)25-3/h6-10H,1-5H3 |
InChI Key |
YDUCEDBMSYZHAA-UHFFFAOYSA-N |
SMILES |
O=C1C=C(C2=CC=C(OC)C=C2)OC3=C1C(OC(C)=O)=C(OC)C(OC)=C3OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-AcTMF; 5 AcTMF; 5AcTMF; 5-ATMF; 5-ATAN; 5 ATMF; 5 ATAN; 5ATMF; 5ATAN; |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic Profile :
- Anticancer Activity : 5-AcTMF induces apoptosis and autophagy in cancer cells by targeting key signaling pathways, including STAT3 , PI3K/Akt/mTOR , and mitochondrial-dependent apoptosis pathways .
- STAT3 Inhibition : It suppresses tyrosine 705-phosphorylated STAT3 (p-STAT3), a driver of tumor survival and therapy resistance, by inhibiting upstream kinase JAK2 and downregulating anti-apoptotic proteins BCL-2 and BCL-xL .
- Cell Cycle Arrest: In non-small cell lung cancer (NSCLC), this compound induces G2/M phase arrest via CDC25C and CDC2 suppression, coupled with caspase activation and cytochrome C release .
Structural and Functional Analogues
2.1.1 Tangeretin (Parent Compound)
Key Findings :
2.1.2 Plumbagin (Naphthoquinone Analogue)
Plumbagin, a naphthoquinone from Plumbago zeylanica, shares mTOR and mitochondrial apoptosis pathways with this compound but differs structurally and mechanistically .
Key Findings :
- Both compounds inhibit NSCLC via mTOR, but this compound’s STAT3 targeting provides broader anti-resistance utility in GBM .
2.1.3 Curcumin and Apatinib (Functional Analogues)
Curcumin (a polyphenol) and apatinib (a tyrosine kinase inhibitor) are compared for their STAT3 and angiogenesis modulation.
Key Findings :
- This compound’s STAT3 blockade is more specific than curcumin’s broad anti-inflammatory action, and its BBB penetration contrasts with apatinib’s peripheral activity .
Pharmacodynamic Comparison
Table 1: IC50 Values in GBM and NSCLC Models
Table 2: Apoptosis Induction Efficiency
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
